3-(Methylthio)phenylboronic acid
Overview
Description
3-(Methylthio)phenylboronic acid is an organoboron compound with the molecular formula C₇H₉BO₂S. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methylthio group.
Mechanism of Action
Target of Action
The primary target of 3-(Methylthio)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (this compound in this case) transfers an organic group to a transition metal, such as palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
As a boronic acid, it is known to be soluble in most polar organic solvents . This solubility can impact its bioavailability, as it can influence how well the compound is absorbed and distributed within a system.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable under normal conditions . It should be handled in a well-ventilated place to avoid formation of dust and aerosols . Additionally, the compound should be kept away from sources of ignition due to the risk of fire caused by electrostatic discharge steam .
Biochemical Analysis
Cellular Effects
Boronic acids are known to influence cell function through their interactions with various biomolecules
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with biomolecules, which can lead to changes in enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, making them suitable for use in various laboratory applications .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-(Methylthio)phenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often employs hydroboration techniques, where a boron-hydrogen bond is added across an alkene or alkyne. This method is favored for its rapid reaction rates and the ability to produce the desired boronic acid with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylthio)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes and other reduced boron compounds.
Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.
Scientific Research Applications
3-(Methylthio)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological assays and as a building block for bioactive molecules.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the methylthio group, making it less versatile in certain chemical reactions.
3-Methoxyphenylboronic acid: Contains a methoxy group instead of a methylthio group, leading to different reactivity and applications.
4-(Methylthio)phenylboronic acid: Similar structure but with the methylthio group in a different position, affecting its chemical behavior.
Uniqueness: 3-(Methylthio)phenylboronic acid is unique due to the presence of the methylthio group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
(3-methylsulfanylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVPOLHSKGEXIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370272 | |
Record name | 3-(Methylthio)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128312-11-8 | |
Record name | 3-(Methylthio)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methylthio)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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